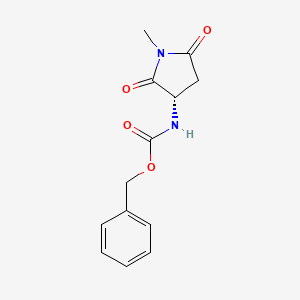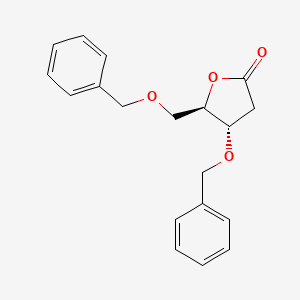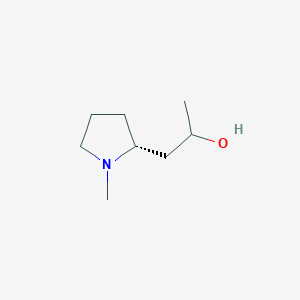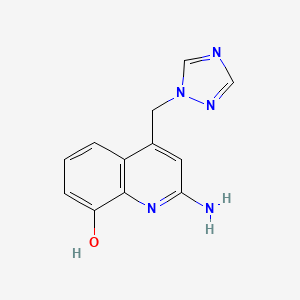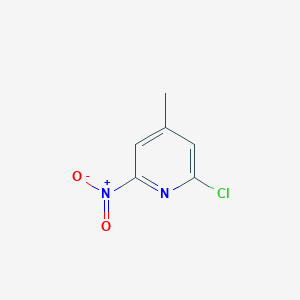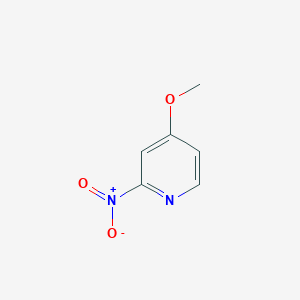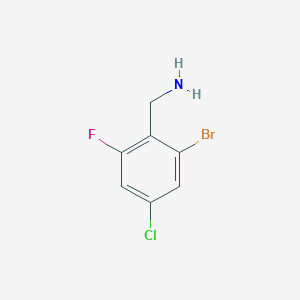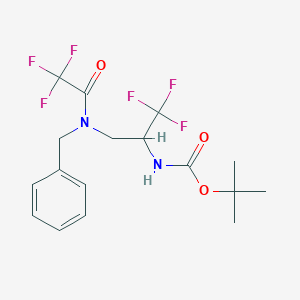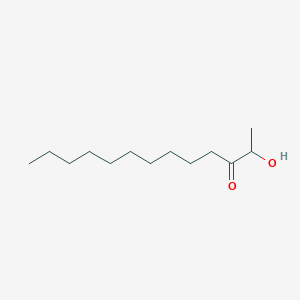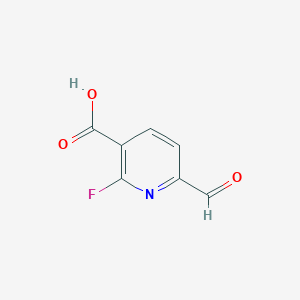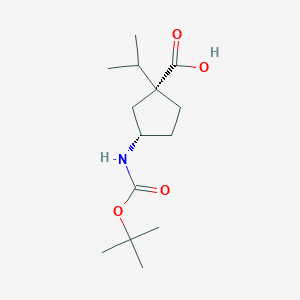
(1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is a chiral compound that features a cyclopentane ring substituted with an isopropyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
In industrial settings, the production of (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl-protected amino group can undergo substitution reactions, where the protecting group is removed to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the tert-butoxycarbonyl protecting group.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of the free amino group.
科学的研究の応用
Chemistry
In organic chemistry, (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine
In medicinal chemistry, (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is explored for its potential as a precursor to pharmaceutical agents. Its structural features make it a candidate for the development of new drugs with specific biological activities.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its versatility in various chemical reactions makes it a valuable component in industrial processes.
作用機序
The mechanism of action of (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amino group can participate in nucleophilic reactions. The isopropyl group provides hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R,3S)-3-Amino-1-isopropylcyclopentane-1-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.
(1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid: Has a methyl group instead of an isopropyl group.
(1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. The presence of the tert-butoxycarbonyl protecting group allows for selective reactions at the amino group, while the isopropyl group and cyclopentane ring provide distinct steric and electronic properties.
特性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m0/s1 |
InChIキー |
WLXRZBCWGSHZAT-IINYFYTJSA-N |
異性体SMILES |
CC(C)[C@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
